molecular formula C10H19NO5S B15279769 tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate

tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Cat. No.: B15279769
M. Wt: 265.33 g/mol
InChI Key: CDAWIJDODVVYNS-UHFFFAOYSA-N
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Description

tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of a suitable thiophene derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfone group can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on various biological systems. Its unique structure allows for the exploration of new biochemical pathways and interactions.

Medicine

In medicine, this compound may have potential applications as a drug precursor or as a protective group in drug synthesis. Its stability and reactivity make it a valuable tool in medicinal chemistry.

Industry

In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, making it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfone group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (3-(hydroxymethyl)-1,1-dioxidotetrahydrothiophen-3-yl)carbamate lies in its combination of a carbamate group with a tetrahydrothiophene ring

Properties

Molecular Formula

C10H19NO5S

Molecular Weight

265.33 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-1,1-dioxothiolan-3-yl]carbamate

InChI

InChI=1S/C10H19NO5S/c1-9(2,3)16-8(13)11-10(6-12)4-5-17(14,15)7-10/h12H,4-7H2,1-3H3,(H,11,13)

InChI Key

CDAWIJDODVVYNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)CO

Origin of Product

United States

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